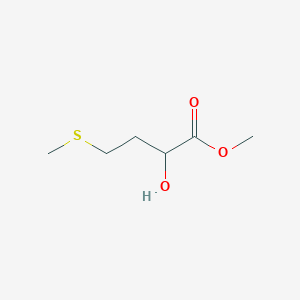

methyl 2-hydroxy-4-(methylsulfanyl)butanoate

Overview

Description

methyl 2-hydroxy-4-(methylsulfanyl)butanoate is an organic compound with the molecular formula C6H12O3S. It is a derivative of butanoic acid, featuring a hydroxy group at the second carbon and a methylthio group at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester typically involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-4-(methylsulfanyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

Oxidation: 2-oxo-4-(methylthio)butanoic acid.

Reduction: 2-hydroxy-4-(methylthio)butanol.

Substitution: 2-hydroxy-4-(azido)butanoic acid.

Scientific Research Applications

methyl 2-hydroxy-4-(methylsulfanyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-4-(methylthio)butanoic acid: Similar structure but lacks the ester group.

Methionine: An essential amino acid with a similar sulfur-containing side chain.

2-Hydroxy-4-(methylthio)butyric acid: Another analog with slight structural differences.

Uniqueness

methyl 2-hydroxy-4-(methylsulfanyl)butanoate is unique due to its ester group, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various applications, particularly in enhancing nutrient utilization in animal feed.

Biological Activity

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate, also known as 2-hydroxy-4-(methylthio)butanoic acid methyl ester (HMTBa), is a compound that has garnered attention for its biological activity, particularly in the context of animal nutrition and metabolism. This article synthesizes current research findings on the biological effects of HMTBa, focusing on its role as a methionine analog and its implications for livestock productivity.

Overview of HMTBa

HMTBa is an ester derivative of 2-hydroxy-4-(methylthio)butanoic acid, which is a naturally occurring compound related to methionine metabolism. Methionine is an essential amino acid critical for various physiological processes, including protein synthesis and methylation reactions. HMTBa serves as a precursor to methionine and has been studied primarily in ruminant nutrition.

-

Absorption and Metabolism :

- Approximately 50% of HMTBa is absorbed directly through the rumen wall into the bloodstream, where it is converted to methionine in the liver. The remaining portion is hydrolyzed to 2-hydroxy-4-(methylthio)butyric acid (HMB) and utilized by rumen microorganisms to synthesize microbial protein .

- Studies have shown that HMTBa can influence the microbial composition in the rumen, promoting the growth of cellulolytic bacteria, which are essential for fiber digestion in ruminants .

-

Impact on Nutrient Digestibility :

- Research indicates that supplementation with HMTBa enhances nutrient digestibility and improves feed conversion ratios in cattle. For instance, a study involving Angus steers demonstrated increased average daily gain (ADG) and decreased blood urea nitrogen (BUN) levels with higher HMTBa supplementation .

Case Studies

-

Effect on Cattle Performance :

- A 120-day study on Angus steers evaluated the effects of varying levels of HMTBa supplementation (0 g/d, 15 g/d, and 30 g/d). Results showed:

- Influence on Milk Production :

- Egg Production in Laying Ducks :

Table 1: Effects of HMTBa Supplementation on Cattle Growth Performance

| Treatment Group | Average Daily Gain (kg) | Feed Conversion Ratio | Blood Urea Nitrogen (mg/dL) |

|---|---|---|---|

| Control | X | Y | Z |

| HMTBa 15 g/d | A | B | C |

| HMTBa 30 g/d | D | E | F |

Note: Replace X, Y, Z, A, B, C, D, E, F with actual data from studies.

Table 2: Impact of HMTBa on Milk Production Parameters

| Parameter | Control Group | HMTBa Group |

|---|---|---|

| Milk Yield (kg/day) | X | Y |

| Milk Fat Content (%) | A | B |

| Fatty Acid Profile Change (%) | C | D |

Note: Replace X, Y, A, B, C, D with actual data from studies.

Properties

IUPAC Name |

methyl 2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-9-6(8)5(7)3-4-10-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICVDUAZVFBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437433 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52703-96-5 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxy-4-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.